![molecular formula C21H25N3O3 B2953367 1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 887465-33-0](/img/structure/B2953367.png)
1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Description
1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as Compound A, is a synthetic compound that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Scientific Research Applications
Stereochemical Synthesis and Medicinal Chemistry Applications
One research avenue involves the stereochemical synthesis of active metabolites of potent inhibitors, such as PI3 kinase inhibitors, which are critical in cancer research and therapy. For instance, the stereoselective synthesis of active metabolites of PI3 kinase inhibitors demonstrates the importance of precise chemical manipulation in developing therapeutic agents (Chen et al., 2010). Such methodologies not only contribute to the synthesis of complex molecules but also aid in understanding their biological activities and optimizing their therapeutic potential.
Molecular Complexation and Material Science
Another application area is the study of molecular complexation and its implications for material science. For example, research on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates contributes to our understanding of hydrogen bonding and molecular self-assembly processes (Ośmiałowski et al., 2013). These studies are fundamental in designing new materials with specific properties, such as self-healing, conductivity, or selective ion transport.
Catalysis and Green Chemistry
Furthermore, urea derivatives are pivotal in catalysis, offering greener alternatives for chemical reactions. The development of urea-functionalized self-assembled molecular prisms for heterogeneous catalysis in water illustrates this application (Howlader et al., 2016). These molecular prisms catalyze reactions in aqueous media, aligning with green chemistry principles by reducing solvent toxicity and enhancing reaction efficiency.
Pharmacological Research
In pharmacological research, urea derivatives serve as key intermediates or active components in drug design. Studies on flexible urea-based acetylcholinesterase inhibitors highlight the role of urea compounds in developing treatments for neurodegenerative diseases, such as Alzheimer's (Vidaluc et al., 1995). By modifying the chemical structure of urea derivatives, researchers can tailor the pharmacological properties of these compounds, enhancing their efficacy and selectivity for specific biological targets.
properties
IUPAC Name |
1-benzyl-1-(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-7-9-19(10-8-16)24-15-18(13-20(24)26)22-21(27)23(11-12-25)14-17-5-3-2-4-6-17/h2-10,18,25H,11-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPBPHMLKFNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea |
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